3-chloro-2-methylpyrido[2,3-b]pyrazine 3-chloro-2-methylpyrido[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 1260519-71-8
VCID: VC4308426
InChI: InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3
SMILES: CC1=C(N=C2C(=N1)C=CC=N2)Cl
Molecular Formula: C8H6ClN3
Molecular Weight: 179.61

3-chloro-2-methylpyrido[2,3-b]pyrazine

CAS No.: 1260519-71-8

Cat. No.: VC4308426

Molecular Formula: C8H6ClN3

Molecular Weight: 179.61

* For research use only. Not for human or veterinary use.

3-chloro-2-methylpyrido[2,3-b]pyrazine - 1260519-71-8

Specification

CAS No. 1260519-71-8
Molecular Formula C8H6ClN3
Molecular Weight 179.61
IUPAC Name 3-chloro-2-methylpyrido[2,3-b]pyrazine
Standard InChI InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3
Standard InChI Key YARAETSZJAIRCE-UHFFFAOYSA-N
SMILES CC1=C(N=C2C(=N1)C=CC=N2)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₈H₆ClN₃, with a molecular weight of 179.61 g/mol. Its structure features a pyrido[2,3-b]pyrazine core, where the pyridine ring is fused to a pyrazine ring at the 2,3- and 5,6-positions. Key substituents include:

  • A chlorine atom at position 3.

  • A methyl group at position 2.

The SMILES notation (CC1=C(N=C2C(=N1)C=CC=N2)Cl) and InChIKey (YARAETSZJAIRCE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Predicted Physicochemical Parameters

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]+180.03230133.3
[M+Na]+202.01424150.4
[M+NH₄]+197.05884142.7
[M-H]-178.01774135.5

These predictions aid in analytical identification and differentiation from structurally similar compounds .

Synthesis and Structural Analogues

Structural Analogues and Modifications

Key analogues include:

  • 6,8-Dichloro-3-methylpyrido[2,3-b]pyrazine: Synthesized via glyoxal-mediated cyclization of 4,6-dichloro-pyridine-2,3-diamine, highlighting the role of dichloro substitutions in modulating bioactivity.

  • 7-Bromo-3-chloro-8-methylpyrido[2,3-b]pyrazine: Demonstrates anti-inflammatory activity via TNF-α inhibition (79 ± 1.2 pg/mL at 20 μM) .

Biological Activities and Mechanistic Insights

Cytotoxic Effects

Derivatives show promising activity against cancer cell lines:

CompoundA549 (Lung) IC₅₀ (μM)MCF-7 (Breast) IC₅₀ (μM)
9d1.24.4
Doxorubicin0.500.71

The methyl group at position 2 may enhance cellular uptake, while chlorine at position 3 stabilizes interactions with DNA or protein targets .

Molecular Docking Studies

Docking analyses reveal interactions with oncogenic proteins:

  • KRAS Protein: Compound 7b forms hydrogen bonds with Asn116, Lys117, and Asp119 (binding energy: -8.2 kcal/mol) .

  • BCL2 Apoptosis Regulator: Chlorine substituents facilitate hydrophobic interactions with Ala146 and Ser145 .

Pharmacological Applications and Future Directions

Neuropharmacology

Pyrido[2,3-b]pyrazines modulate neurotransmitter receptors, including the glycine site of NMDA receptors. The chlorine substituent in 3-chloro-2-methylpyrido[2,3-b]pyrazine may enhance blood-brain barrier permeability, suggesting potential in neurodegenerative disease therapy.

Anticancer Drug Development

The compound’s scaffold aligns with kinase inhibitors targeting EGFR and AKT. Structural optimization could improve selectivity and reduce off-target effects observed in analogues .

Challenges and Opportunities

  • Synthetic Complexity: Multi-step synthesis necessitates efficient purification protocols.

  • Toxicity Profiling: HEK293 cell line studies indicate renal toxicity (IC₅₀ = 3.8 μM for compound 9d), underscoring the need for targeted delivery systems .

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